

Preclinical Development of Islatravir (EFdA, MK-8591): A Technical Guide

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Compound of Interest

Compound Name: EFdA-TP tetraammonium

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Introduction

Islatravir, also known as 4'-ethynyl-2'-deoxyadenosine (EFdA) or MK-8591, is a first-in-class investigational antiretroviral agent for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] It is classified as a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI), a novel class that distinguishes it from other approved antiretrovirals.[1][2] Islatravir is a deoxyadenosine analog with potent activity against both wild-type and multidrug-resistant HIV strains.[2] Its unique mechanism of action and long intracellular half-life have positioned it as a significant candidate for long-acting HIV treatment and prevention strategies.[3][4][5] This guide provides an in-depth overview of the core preclinical data that supported its transition into clinical development.

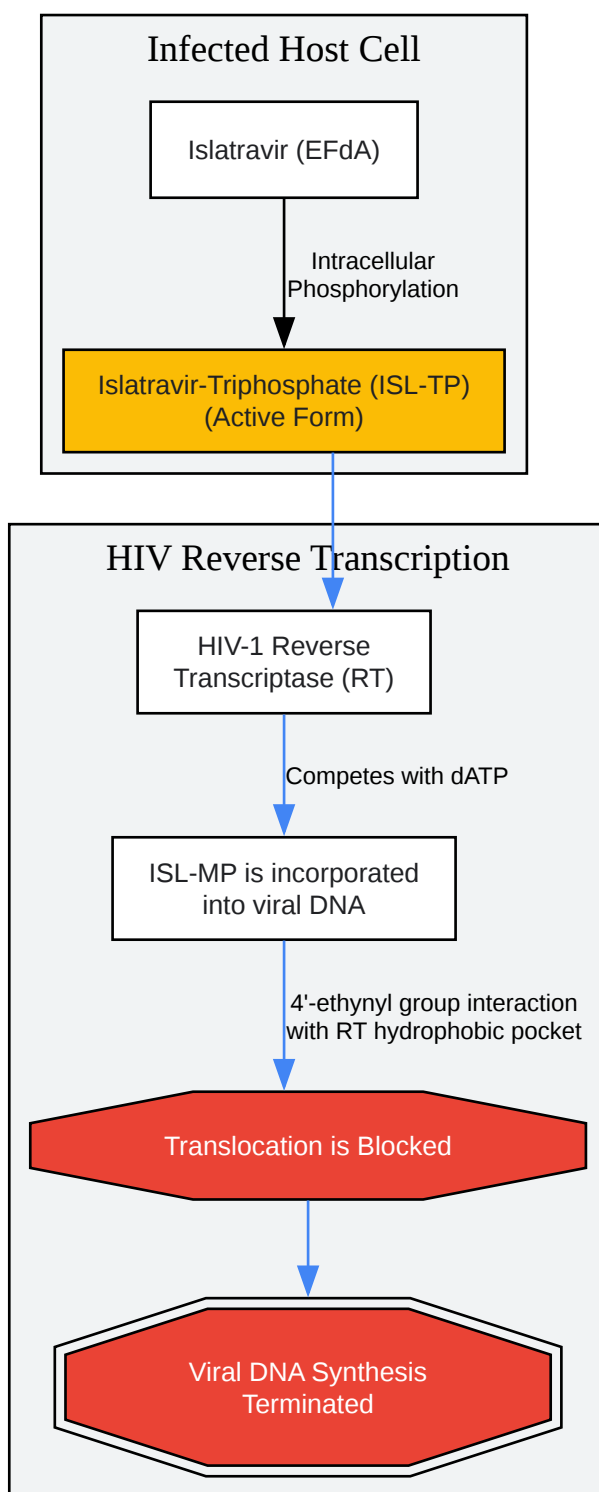
Mechanism of Action

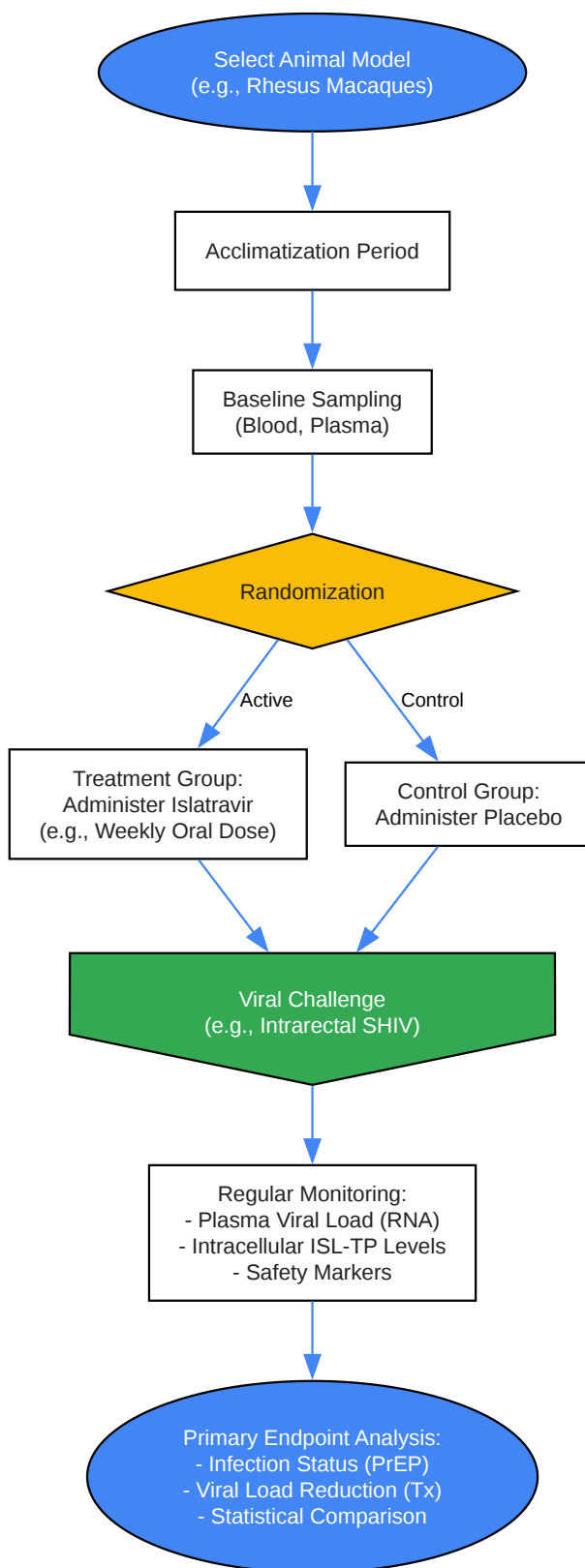
Islatravir is a prodrug that is converted intracellularly by host kinases to its active form, islatravir-triphosphate (ISL-TP).[2] As an NRTTI, ISL-TP inhibits the HIV-1 reverse transcriptase (RT) enzyme through multiple mechanisms.[2][6][7]

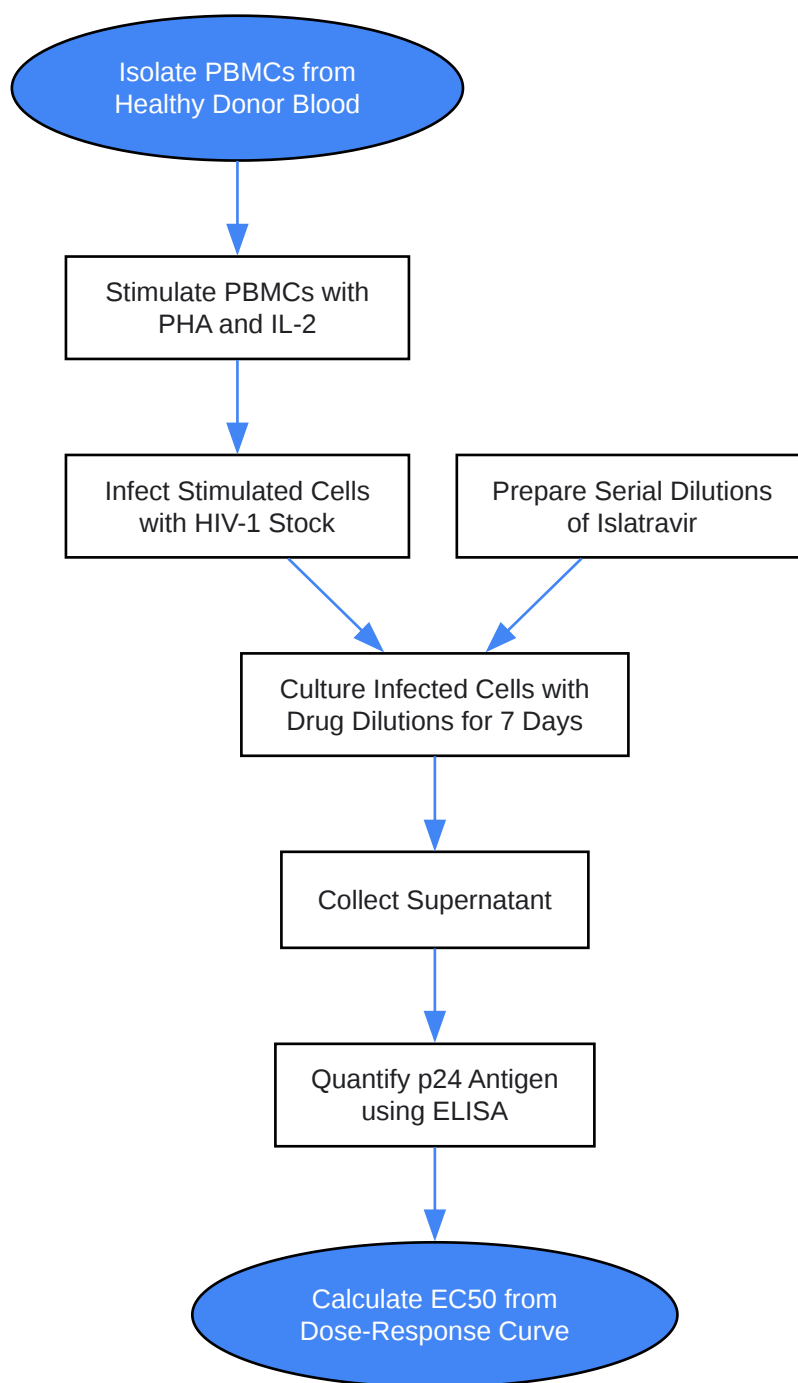
- **Inhibition of Translocation:** The primary mechanism involves acting as a "translocation-defective RT inhibitor." [8][9][10] Despite retaining a 3'-hydroxyl (3'-OH) group, which is typically absent in chain-terminating nucleoside reverse transcriptase inhibitors (NRTIs), the incorporated islatravir monophosphate (ISL-MP) causes immediate chain termination by sterically hindering the repositioning (translocation) of the primer strand on the enzyme's active site.[8][10][11] This prevents the addition of the next nucleotide.

- **High Affinity for Reverse Transcriptase:** The 4'-ethynyl group on the ribose sugar fits into a conserved hydrophobic pocket of the RT active site, defined by residues such as Ala-114, Tyr-115, Phe-160, and Met-184.[8][11][12] This interaction contributes to a high binding affinity and efficient incorporation of ISL-TP compared to the natural substrate, dATP.[8][11]
- **Delayed Chain Termination:** If translocation does occur, islatravir can also act as a delayed chain terminator.[13]

The combination of these mechanisms results in potent inhibition of viral DNA synthesis.[13]







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